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For Immediate Release

BOSTON, MA — December 15, 2025 — Kinaset Therapeutics' novel inhaled pan-Janus kinase
(JAK) inhibitor, Frevecitinib (KN-002), is emerging as a promising new therapeutic option for
patients with moderate-to-severe asthma. Early clinical data suggests Frevecitinib may offer a
competitive profile against established standard-of-care treatments, including inhaled
corticosteroids (ICS), long-acting beta-agonists (LABAS), and biologic therapies. This
comparison guide provides a detailed analysis of Frevecitinib's performance benchmarked
against current treatments, supported by available experimental data for researchers,
scientists, and drug development professionals.

Frevecitinib is a first-in-class, inhaled, single-capsule dry powder, pan-JAK inhibitor targeting
JAK1, JAK2, JAK3, and TYKZ2.[1] This mechanism of action is designed to deliver therapeutic
concentrations directly to the lungs while minimizing systemic exposure.[2] The U.S. Food and
Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for
Frevecitinib, with a Phase 2b dose-ranging trial anticipated to commence in mid-2025 for
patients whose asthma is inadequately controlled with medium-to-high dose ICS/LABA therapy.

[3][4]

Comparative Efficacy

Preliminary data from the Phase 1b clinical trial (NCT05006521) of Frevecitinib have
demonstrated clinically meaningful improvements in key asthma endpoints. The following
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tables summarize the available data for Frevecitinib and compare it with pivotal trial data for
current standard-of-care treatments in similar patient populations.

Table 1: Comparison of Efficacy in Moderate-to-Severe Asthma
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Treatment (Trial)

Patient Population

Primary Endpoint(s) &
Result(s)

Frevecitinib (KN-002) (Phase
1b, Part 3)

Moderate-to-severe asthma on
ICS/LABA

Change in FEV1: +120 mL vs.
placebo at Day 10. In patients
with baseline blood eosinophils
=300 cells/uL, the
improvement was +190 mL.
Change in ACQ-6: -0.15 points
vs. placebo at Day 10. In
patients with baseline blood
eosinophils =300 cells/uL, the

reduction was -0.46 points.

ICS/LABA (Pooled Data)

Moderate-to-severe asthma

Reduction in Severe
Exacerbations: 47 fewer
events per 1000 participants
over =6 months compared to
ICS alone.[5]

Dupilumab (LIBERTY
ASTHMA QUEST)

Uncontrolled, moderate-to-

severe asthma

Reduction in Severe
Exacerbation Rate:
Significantly reduced
annualized severe
exacerbation rates compared
to placebo. Change in FEV1:
Significant improvement in pre-
bronchodilator FEV1 at Week
12.

Benralizumab (SIROCCO &
CALIMA)

Severe, uncontrolled

eosinophilic asthma

Reduction in Annual
Exacerbation Rate: 28-51%
reduction compared to
placebo.[6] Change in FEV1:
Up to 159 mL increase.[6]

Mepolizumab (MENSA)

Severe eosinophilic asthma

Reduction in Exacerbation
Rate: Significant reduction in
the frequency of clinically

significant exacerbations.
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Change in FEV1: Significant

improvement in FEV1.

Tezepelumab (NAVIGATOR) Severe, uncontrolled asthma

Reduction in Annualized
Asthma Exacerbation Rate
(AAER): Statistically significant
and clinically meaningful
reduction in AAER over 52
weeks compared to placebo.
[7] Change in FEV1: Greater
improvements in pre-
bronchodilator FEV1 at 52
weeks (0.23 L vs 0.09 L for
placebo).[8]

Table 2: Comparison of Safety and Tolerability
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Common Adverse Events (Incidence 25%
Treatment
and greater than placebo)

Phase 1 studies reported no significant systemic
. finib (KN-002) or local safety concerns, with plasma levels
revecitini -
below pharmacologically active concentrations.

[]10]

Generally well-tolerated. Potential for local side
ICS/LABA effects (e.g., oral candidiasis, dysphonia) and
systemic effects at high doses.

Injection site reactions, conjunctivitis, keratitis,

Dupilumab nasopharyngitis, headache, bronchitis, sinusitis.
[11][12]
Benralizumab Headache, pharyngitis, pyrexia.[13][14]

Headache, injection site reactions, back pain,
Mepolizumab fatigue, nasopharyngitis, myalgia/arthralgia.[15]
[16]

Nasopharyngitis, upper respiratory tract

Tezepelumab . .
infection, headache.[7][8]

Mechanism of Action: Frevecitinib Signaling
Pathway

Frevecitinib's mechanism as a pan-JAK inhibitor suggests a broad anti-inflammatory effect by
targeting multiple cytokine signaling pathways implicated in asthma pathogenesis.
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Caption: Frevecitinib inhibits JAK signaling, blocking inflammatory gene expression.

Experimental Protocols
Frevecitinib Phase 1b Trial (NCT05006521) - Part 3

o Study Design: A randomized, double-blind, placebo-controlled study.

o Participants: 23 subjects with moderate-to-severe asthma maintained on ICS/LABA.
Inclusion criteria included a pre-bronchodilator FEV1 between >50% and <100% of predicted
and an Asthma Control Questionnaire-6 (ACQ-6) score between >0.5 and <3.0.[17]

« Intervention: Frevecitinib 4 mg administered twice daily or a matching placebo for 10
consecutive days.

o Key Assessments: Pre-dose spirometry was performed on Days 1-10, with serial post-dose
measures on Days 1 and 10. Pre-dose ACQ-6 was scored on Day 1 and Day 10. Sputum
induction was performed at screening and on Day 10 in a subset of subjects.

Representative Biologic Pivotal Trial: Tezepelumab
(NAVIGATOR)
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o Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-
group trial.[18]

o Participants: 1061 patients aged 12-80 years with severe, uncontrolled asthma receiving
medium- or high-dose ICS plus at least one other controller medication.[8]

« Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks
for 52 weeks.[19]

e Primary Endpoint: The annualized asthma exacerbation rate over the 52-week treatment
period.[18]

» Key Secondary Endpoints: Effect on pre-bronchodilator FEV1, ACQ-6 score, Asthma Quality
of Life Questionnaire (AQLQ) score, and Asthma Symptom Diary (ASD) score.[8]

Experimental Workflow: Typical Asthma Clinical
Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a new asthma
therapeutic.
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Caption: A standard workflow for an asthma clinical trial from screening to data analysis.

Conclusion

Frevecitinib, with its novel inhaled pan-JAK inhibitor mechanism, presents a promising new
approach to asthma management. Early data are encouraging, suggesting a potential to
improve lung function and asthma control with a favorable safety profile due to targeted lung
delivery. As Frevecitinib progresses into late-stage clinical development, further data will be
crucial to fully elucidate its position relative to the current standard-of-care, including the well-
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established efficacy of biologic therapies in specific patient populations. The upcoming Phase
2b trial will be a critical next step in defining the future role of Frevecitinib in the asthma
treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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